molecular formula C17H28ClNO2 B1456234 4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-26-1

4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456234
M. Wt: 313.9 g/mol
InChI Key: GFQIOVNPPRXDRJ-UHFFFAOYSA-N
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Description

“4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO2 . It has an average mass of 313.863 Da and a mono-isotopic mass of 313.180847 Da . It is also known by its CAS number 1220030-26-1 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a propylphenoxy group via an ethyl linker, and a methoxy group attached to the phenyl ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research into nucleophilic aromatic substitution reactions, particularly involving piperidine, reveals the compound's potential as a reactant in synthesizing various aromatic compounds. For example, the reaction of piperidine with dinitrobenzenes in the presence of benzene results in nitro-substituted piperidinobenzenes, indicative of its reactivity and utility in synthesizing complex molecules (Pietra & Vitali, 1972).

Chemistry and Pharmacology of Piperidine Derivatives

The pharmacological spectrum of 4-anilidopiperidine derivatives, such as ohmefentanyl, highlights the significant impact of structural modifications on biological activity. These derivatives are characterized by diverse pharmacological properties, providing a framework for exploring the therapeutic potential of related compounds (Brine et al., 1997).

Synthetic Routes and Pharmaceutical Applications

Investigations into the synthetic routes of compounds like vandetanib demonstrate the relevance of piperidine derivatives in pharmaceutical manufacturing. The analysis of different synthetic routes offers insights into improving the industrial synthesis of similar compounds, emphasizing the importance of substitution, deprotection, and cyclization steps (Mi, 2015).

Analytical and Bioanalytical Methods

The development of analytical methods for compounds like bilastine, which share structural similarities with piperidine derivatives, underscores the importance of understanding the chemistry, pharmacokinetics, and pharmacodynamics of such compounds. This research facilitates the quantification and evaluation of these compounds in various matrices, contributing to the development of novel therapeutic agents (Sharma et al., 2021).

Safety And Hazards

Safety data for this compound suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . In case of exposure or if feeling unwell, immediate medical advice should be sought .

properties

IUPAC Name

4-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h5-6,13-14,18H,3-4,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQIOVNPPRXDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCCC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride

CAS RN

1220030-26-1
Record name Piperidine, 4-[2-(2-methoxy-4-propylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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